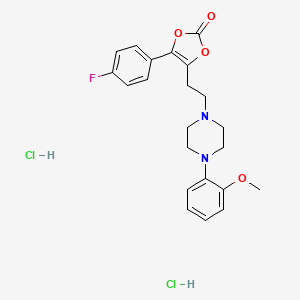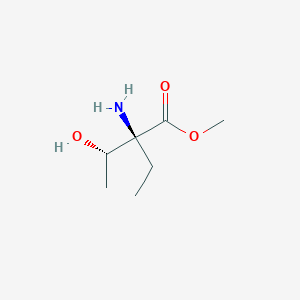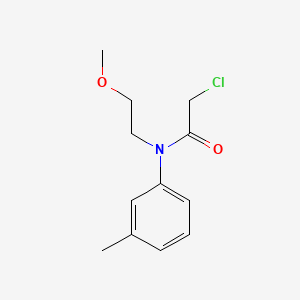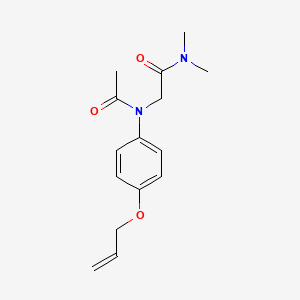
Acetanilide, 4'-(allyloxy)-N-(dimethylcarbamoylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetanilide, 4'-(allyloxy)-N-(dimethylcarbamoylmethyl)- is a chemical compound that belongs to the class of acetanilides It is characterized by the presence of an allyloxy group and a dimethylcarbamoylmethyl group attached to the aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetanilide, 4'-(allyloxy)-N-(dimethylcarbamoylmethyl)- typically involves the following steps:
Allylation: The starting material, acetanilide, undergoes an allylation reaction with allyl chloride in the presence of a base such as potassium carbonate.
Carbamoylation: The resulting allyloxyacetanilide is then treated with dimethylcarbamoyl chloride to introduce the dimethylcarbamoylmethyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Acetanilide, 4'-(allyloxy)-N-(dimethylcarbamoylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromyl chloride, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas with a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Aldehydes, carboxylic acids, and their derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Halogenated compounds and other substituted derivatives.
Applications De Recherche Scientifique
Acetanilide, 4'-(allyloxy)-N-(dimethylcarbamoylmethyl)- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Acetanilide, 4'-(allyloxy)-N-(dimethylcarbamoylmethyl)- exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context and application.
Comparaison Avec Des Composés Similaires
Acetanilide: The parent compound without the allyloxy and dimethylcarbamoylmethyl groups.
N-(4'-allyloxyphenyl)acetamide: A structurally similar compound with a different functional group.
N-(4'-methoxyphenyl)acetamide: Another related compound with a methoxy group instead of an allyloxy group.
Uniqueness: Acetanilide, 4'-(allyloxy)-N-(dimethylcarbamoylmethyl)- is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of Acetanilide, 4'-(allyloxy)-N-(dimethylcarbamoylmethyl)- in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Propriétés
Numéro CAS |
92648-68-5 |
|---|---|
Formule moléculaire |
C15H20N2O3 |
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
2-(N-acetyl-4-prop-2-enoxyanilino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C15H20N2O3/c1-5-10-20-14-8-6-13(7-9-14)17(12(2)18)11-15(19)16(3)4/h5-9H,1,10-11H2,2-4H3 |
Clé InChI |
OTIFGIOJEKLAEI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(CC(=O)N(C)C)C1=CC=C(C=C1)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


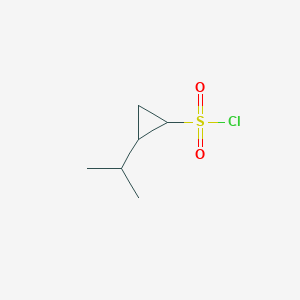
![(8S,9S)-7-methyl-8,9-dihydronaphtho[1,2-b]quinoline-8,9-diol](/img/structure/B15348545.png)
![2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide;dihydrochloride](/img/structure/B15348549.png)
![1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)-N-methoxyethanimine](/img/structure/B15348551.png)

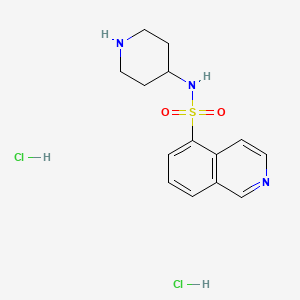
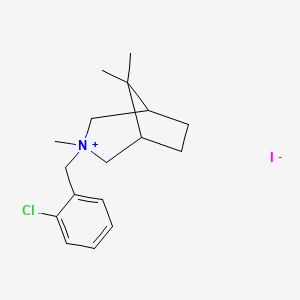
![N,N'-[5-(Aminomethyl)-1,3-phenylene]diacetamide](/img/structure/B15348572.png)
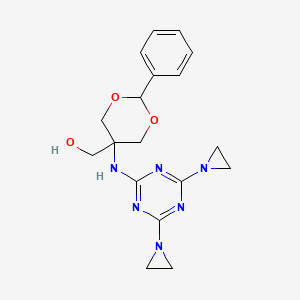
![Bis(4-(9H-[3,9'-bicarbazol]-9-yl)phenyl)methanone](/img/structure/B15348603.png)
